molecular formula C11H12N2O B13201278 8-(Methoxymethyl)quinolin-3-amine

8-(Methoxymethyl)quinolin-3-amine

Cat. No.: B13201278
M. Wt: 188.23 g/mol
InChI Key: XVHRXFHTDOWGOE-UHFFFAOYSA-N
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Description

8-(Methoxymethyl)quinolin-3-amine is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methoxymethyl group at the 8th position and an amine group at the 3rd position, making it a valuable scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Methoxymethyl)quinolin-3-amine can be achieved through several methods. . This method allows for the formation of aminomethylated products with high efficiency.

Another method involves the reduction of 8-nitroquinoline using stannous chloride dihydrate in ethanol, which yields the corresponding amine . This reduction process is straightforward and provides good yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Mannich reactions or reduction processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

8-(Methoxymethyl)quinolin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: this compound.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 8-(Methoxymethyl)quinolin-3-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the quinoline core can participate in π-π stacking interactions . These interactions enable the compound to inhibit enzymes or bind to receptors, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Methoxymethyl)quinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxymethyl and amine groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

8-(methoxymethyl)quinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-14-7-9-4-2-3-8-5-10(12)6-13-11(8)9/h2-6H,7,12H2,1H3

InChI Key

XVHRXFHTDOWGOE-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC2=CC(=CN=C21)N

Origin of Product

United States

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